molecular formula C25H27N3O2S B2993214 1-Benzyl-4-{4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl}piperazine CAS No. 860788-16-5

1-Benzyl-4-{4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl}piperazine

Cat. No.: B2993214
CAS No.: 860788-16-5
M. Wt: 433.57
InChI Key: DGQNVBQXTFOPKF-UHFFFAOYSA-N
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Description

1-Benzyl-4-{4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl}piperazine is a complex organic compound with a molecular formula of C25H27N3O2S and a molecular weight of 433.57. This compound features a piperazine core substituted with a benzyl group, a nitrobenzyl group, and a thioether group. Its intricate structure makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-{4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl}piperazine typically involves multiple steps, starting with the formation of the piperazine core. The process may include:

  • Nitration: Introduction of the nitro group to the benzene ring.

  • Sulfonation: Addition of the sulfanyl group to the 4-methylphenyl moiety.

  • Benzyl Group Addition: Attachment of the benzyl group to the piperazine ring.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring purity and yield optimization. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-{4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl}piperazine can undergo various chemical reactions, including:

  • Oxidation: Conversion of the sulfanyl group to a sulfonyl group.

  • Reduction: Reduction of the nitro group to an amine.

  • Substitution: Replacement of the benzyl group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: Employing reducing agents such as tin chloride or iron powder.

  • Substitution: Utilizing nucleophiles or electrophiles under specific conditions.

Major Products Formed:

  • Oxidation: Formation of 1-Benzyl-4-{4-[(4-methylphenyl)sulfonyl]-3-nitrobenzyl}piperazine.

  • Reduction: Production of 1-Benzyl-4-{4-[(4-methylphenyl)amino]-3-nitrobenzyl}piperazine.

  • Substitution: Various derivatives depending on the substituent introduced.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

  • Biology: Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: Investigated for its therapeutic properties and potential use in drug development.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-Benzyl-4-{4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl}piperazine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. Further research is needed to elucidate the precise mechanisms and pathways involved.

Comparison with Similar Compounds

1-Benzyl-4-{4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl}piperazine is unique due to its specific structural features and potential applications. Similar compounds include:

  • 1-Benzyl-4-methylbenzene: A simpler aromatic compound lacking the nitro and sulfanyl groups.

  • 1-[(4-methylphenyl)sulfonyl]-4-(4-nitrobenzyl)piperazine: A related compound with a sulfonyl group instead of a sulfanyl group.

Properties

IUPAC Name

1-benzyl-4-[[4-(4-methylphenyl)sulfanyl-3-nitrophenyl]methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O2S/c1-20-7-10-23(11-8-20)31-25-12-9-22(17-24(25)28(29)30)19-27-15-13-26(14-16-27)18-21-5-3-2-4-6-21/h2-12,17H,13-16,18-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGQNVBQXTFOPKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C=C(C=C2)CN3CCN(CC3)CC4=CC=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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